2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid is a complex organic compound classified under the pyrrole family, characterized by a five-membered aromatic ring that includes four carbon atoms and one nitrogen atom. This compound features two carboxylic acid groups and a methyl group, making it a dicarboxylic acid derivative of pyrrole. Its chemical formula is and it has a molecular weight of 183.17 g/mol. The compound is identified by the CAS number 83863-74-5, and its structure is represented by the SMILES notation: CN1C=CC(C(=O)O)=C1CC(=O)O .
The synthesis of 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid typically involves several steps:
In industrial applications, continuous flow processes are favored for their efficiency in achieving high yields and purity. Catalysts and optimized reaction conditions (temperature, pressure) are crucial for enhancing synthesis efficiency .
The molecular structure of 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid consists of a pyrrole ring substituted with two carboxylic acid groups at positions 3 and 2, respectively, and a methyl group at position 1. This configuration contributes to its unique chemical properties.
2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid can participate in various chemical reactions:
These reactions are facilitated by the compound's functional groups, which enhance its reactivity compared to simpler pyrrole derivatives.
The mechanism of action for 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets:
2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid has several notable applications:
This compound's unique structure and properties make it an important subject of study across various scientific disciplines, highlighting its potential in both research and practical applications.
CAS No.: 5953-49-1
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: